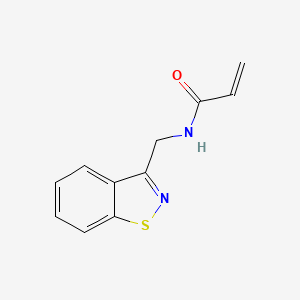

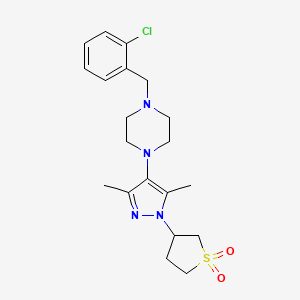

![molecular formula C21H20FN3O2S B2524347 N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide CAS No. 878064-71-2](/img/structure/B2524347.png)

N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide" is a structurally complex molecule that may have potential biological activity due to its pyrimidine core and substituted phenyl groups. Pyrimidine derivatives have been extensively studied for their biological activities, including antifungal, antibacterial, and antitumor properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-component reactions that can include acetoacetanilides, aromatic aldehydes, and urea or its derivatives . The key intermediate for such compounds could be a 2-oxo-pyrimidine, which is then further functionalized with various substituents, such as aryl thiols, through oxidative addition reactions . The synthesis process is typically confirmed using spectroscopic methods like IR, PMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For instance, the presence of a methylsulfanyl group and the specific arrangement of substituents around the pyrimidine ring can significantly influence the compound's interaction with biological targets . Crystallographic studies can reveal the presence of hydrogen bonding, π-π stacking interactions, and the overall three-dimensional architecture of the molecule, which are important for understanding its potential biological functions .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including Fries rearrangement, which is a regioselective process that can be facilitated by microwave-assisted synthesis under catalyst- and solvent-free conditions . Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the mechanisms of these reactions, including the formation of intimate ion pairs as key intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like the methylsulfanyl and fluorophenyl groups can affect these properties and, consequently, the compound's pharmacokinetic profile. The antimicrobial and antifungal activities of these compounds are often evaluated in vitro using various assays to determine their efficacy and potency against different strains of bacteria and fungi .

Applications De Recherche Scientifique

Synthesis and Characterization of Polyamides and Polyimides

- Research has been conducted on the synthesis and characterization of new polyamides, polyimides, and poly(amide-imide)s containing triphenylamine groups, suggesting a focus on developing materials with high glass transition temperatures and good solubility in various organic solvents (Liaw et al., 2002). These materials are valuable for their thermal stability and potential applications in electronics and coatings.

Electrochemical and Electrochromic Properties

- Studies on the electrochemical and electrochromic properties of aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties have been conducted (Liou & Chang, 2008). These materials exhibit good solubility, thermal stability, and reversible electrochromic characteristics, indicating their potential for use in smart windows and displays.

Antipathogenic Activity

- The synthesis and antipathogenic activity of thiourea derivatives have been explored, highlighting the significance of specific substituents on the thiourea moiety for antimicrobial efficacy against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). This research suggests potential avenues for developing new antimicrobial agents.

Antitubercular and Antibacterial Activities

- Novel N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives have been synthesized and evaluated for their antitubercular and antibacterial activities, with certain derivatives showing more potency than reference drugs (Bodige et al., 2020). This indicates the importance of triazinyl carboxamide derivatives in medicinal chemistry for developing new therapeutic agents.

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c1-13-7-8-17(9-14(13)2)24-19(26)18-11-23-21(25(3)20(18)27)28-12-15-5-4-6-16(22)10-15/h4-11H,12H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISINYNPIDYPBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC3=CC(=CC=C3)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

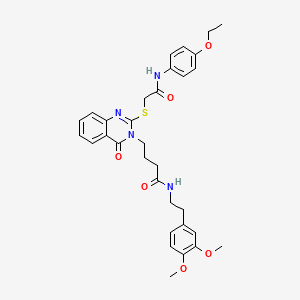

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524265.png)

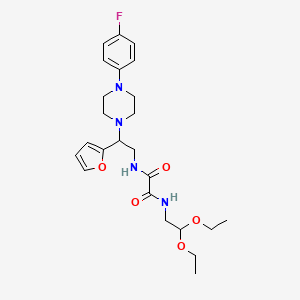

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2524266.png)

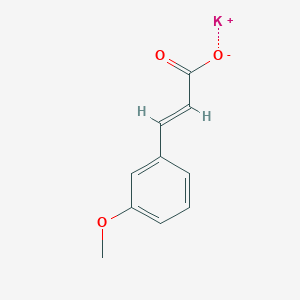

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2524269.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2524271.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone](/img/structure/B2524274.png)

![5-(4-chlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2524275.png)

![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2524282.png)

![N'-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide](/img/structure/B2524286.png)